Superior Lipophilicity of the 5-CF3 Isomer Over 4-CF3 and 6-CF3 Pyridazine Analogs
The 5-(trifluoromethyl) substitution pattern on a pyridazin-3-amine core confers a significantly higher lipophilicity compared to other regioisomers. Computed LogP values show the target compound at 1.6588 , while the 6-(trifluoromethyl)pyridazin-3-amine has a LogP of 1.0077 and the 4-(trifluoromethyl)pyridazin-3-amine has a LogP of 1.0776 . The 5-isomer's LogP is over 0.6 units higher than these closest direct alternatives.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | LogP = 1.6588 |
| Comparator Or Baseline | 6-(Trifluoromethyl)pyridazin-3-amine (LogP = 1.0077) and 4-(Trifluoromethyl)pyridazin-3-amine (LogP = 1.0776) |
| Quantified Difference | ΔLogP = +0.6511 vs. 6-isomer; ΔLogP = +0.5812 vs. 4-isomer |
| Conditions | Computed values using standard chemoinformatics prediction models (e.g., XLogP3/ACD/Labs-based) reported across authoritative chemistry databases. |
Why This Matters
A higher LogP for the 5-isomer suggests superior passive membrane permeability, making it the preferred choice for medicinal chemistry programs targeting intracellular or CNS-penetrant small molecules where baseline lipophilicity must be built in from the scaffold level.
